molecular formula C22H42O3 B13335509 3-Hydroxybutan-2-yl oleate

3-Hydroxybutan-2-yl oleate

Cat. No.: B13335509
M. Wt: 354.6 g/mol
InChI Key: SGPJTPXHPZWSJT-QXMHVHEDSA-N
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Description

3-Hydroxybutan-2-yl oleate is an ester compound formed from the reaction between 3-hydroxybutan-2-ol and oleic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxybutan-2-yl oleate typically involves the esterification of 3-hydroxybutan-2-ol with oleic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified by distillation or chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity. Additionally, the use of biocatalysts, such as lipases, can be explored to achieve a more environmentally friendly synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxybutan-2-yl oleate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate the substitution reaction.

Major Products

    Oxidation: The major products include 3-oxobutan-2-yl oleate or 3-carboxybutan-2-yl oleate.

    Reduction: The major product is 3-hydroxybutan-2-yl alcohol.

    Substitution: The major products include various esters or amides, depending on the nucleophile used.

Scientific Research Applications

3-Hydroxybutan-2-yl oleate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules.

    Biology: It can be used as a model compound to study ester hydrolysis and enzyme-catalyzed reactions.

    Industry: It is used as an emulsifier and surfactant in various industrial processes.

Mechanism of Action

The mechanism of action of 3-hydroxybutan-2-yl oleate involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing 3-hydroxybutan-2-ol and oleic acid. These products can then participate in various metabolic pathways, affecting cellular processes such as lipid metabolism and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybutan-2-yl acetate: An ester formed from 3-hydroxybutan-2-ol and acetic acid.

    3-Hydroxybutan-2-yl propionate: An ester formed from 3-hydroxybutan-2-ol and propionic acid.

    3-Hydroxybutan-2-yl butyrate: An ester formed from 3-hydroxybutan-2-ol and butyric acid.

Uniqueness

3-Hydroxybutan-2-yl oleate is unique due to the presence of the long-chain oleic acid, which imparts distinct physicochemical properties such as hydrophobicity and the ability to form micelles. This makes it particularly useful in applications requiring emulsification and surfactant properties.

Properties

Molecular Formula

C22H42O3

Molecular Weight

354.6 g/mol

IUPAC Name

3-hydroxybutan-2-yl (Z)-octadec-9-enoate

InChI

InChI=1S/C22H42O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21(3)20(2)23/h11-12,20-21,23H,4-10,13-19H2,1-3H3/b12-11-

InChI Key

SGPJTPXHPZWSJT-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C(C)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(C)C(C)O

Origin of Product

United States

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